molecular formula C8H9BrO2 B129414 2-(4-Bromophenoxy)ethanol CAS No. 34743-88-9

2-(4-Bromophenoxy)ethanol

Cat. No.: B129414
CAS No.: 34743-88-9
M. Wt: 217.06 g/mol
InChI Key: QYIOGYCRGNHDNK-UHFFFAOYSA-N
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Description

Preparation Methods

2-(4-Bromophenoxy)ethanol can be synthesized through various synthetic routes. One common method involves the reaction of 4-bromophenol with ethylene oxide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-(4-Bromophenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 2-(4-bromophenoxy)acetaldehyde or 2-(4-bromophenoxy)acetic acid, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of this compound can yield 2-(4-bromophenoxy)ethane.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using sodium hydroxide can lead to the formation of 2-(4-hydroxyphenoxy)ethanol.

Scientific Research Applications

2-(4-Bromophenoxy)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, which can influence its binding affinity to various biological targets. Additionally, the phenoxy and ethanol moieties can interact with hydrophobic and hydrophilic regions of proteins and enzymes, affecting their activity and function .

Comparison with Similar Compounds

2-(4-Bromophenoxy)ethanol can be compared with other similar compounds, such as:

    2-(4-Chlorophenoxy)ethanol: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    2-(4-Fluorophenoxy)ethanol: Contains a fluorine atom instead of bromine. Fluorine’s smaller size and higher electronegativity can lead to different chemical and biological properties.

    2-(4-Iodophenoxy)ethanol: Contains an iodine atom instead of bromine.

Biological Activity

2-(4-Bromophenoxy)ethanol, a compound with the chemical formula C_9H_10BrO, has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, related case studies, and comparative analyses with similar compounds.

This compound is characterized by a bromophenyl ether structure, which plays a crucial role in its biological interactions. The bromine atom enhances the compound's lipophilicity and can participate in halogen bonding, influencing its binding affinity to various biological targets. The compound's mechanism of action is primarily attributed to its interaction with proteins and enzymes, which can modulate their activity and function.

Key Mechanisms:

  • Halogen Bonding: The presence of the bromine atom allows for unique interactions with biological macromolecules.
  • Hydrophobic Interactions: The phenoxy and ethanol groups facilitate interactions with hydrophobic regions of proteins.
  • Substitution Reactions: The bromine atom can be substituted in nucleophilic reactions, leading to various derivatives with potentially different biological activities.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. Its effectiveness varies depending on concentration and the specific microbial strain tested.
  • Cytotoxicity: In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition: The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications .

Case Studies

  • Antimicrobial Efficacy:
    A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 100 µg/mL, with a minimum inhibitory concentration (MIC) determined at 50 µg/mL for S. aureus.
  • Cytotoxicity in Cancer Cells:
    In a study assessing cytotoxic effects on HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 24 hours of exposure. This suggests potential for further development as an anticancer agent .
  • Enzyme Interaction Studies:
    Research focusing on enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase activity, with an IC50 value of 30 µM. This property indicates possible applications in treating conditions like Alzheimer's disease .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeAntimicrobial ActivityCytotoxicity (IC50)Enzyme Inhibition (IC50)
This compound Brominated phenyl etherModerate~25 µM30 µM
2-(4-Chlorophenoxy)ethanol Chlorinated phenyl etherLow~50 µM60 µM
2-(4-Fluorophenoxy)ethanol Fluorinated phenyl etherHigh~20 µMNot reported

This table illustrates that while this compound shows promising activity, modifications such as halogen substitution can significantly alter its biological profile.

Properties

IUPAC Name

2-(4-bromophenoxy)ethanol
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InChI

InChI=1S/C8H9BrO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIOGYCRGNHDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID80188299
Record name 2-(p-Bromophenoxy)ethanol
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Molecular Weight

217.06 g/mol
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CAS No.

34743-88-9
Record name 2-(4-Bromophenoxy)ethanol
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Record name 2-(p-Bromophenoxy)ethanol
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Synthesis routes and methods I

Procedure details

In a reactor, 10.0 g of 4-bromophenol, 7.95 g of ethylene bromohydrin, 16.0 g of K2CO3, and 300 ml of acetone were charged, and stirred and refluxed for 50 hours to give a reaction solution. The reaction solution was poured into water, extracted with toluene, washed with water, and thereafter dried over sodium sulfate anhydride, and the solvent was evaporated and the residue was distilled under reduced pressure in GTO (glass tube oven) to give 5.55 g (Y., 44.3%) of 1-bromo-4-(2-hydroxyethoxy)benzene. GC; 96.8% b.p.; 100° C./0.1 mmHg (which was the prescribed temperature of GTO)
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10 g
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7.95 g
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16 g
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300 mL
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Synthesis routes and methods II

Procedure details

4-Bromophenol (1 eq.), ethylene carbonate (1 eq.) and imidazole (0.5% loading) were combined and heated at 150° C. for 2 h to afford the title compound as a brown oil.
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Synthesis routes and methods III

Procedure details

To a sol. of 4-bromophenol (40 g, 231 mmol) in EtOH (140 mL) was added NaOH (10.2 g, 254 mmol). The resulting mixture was stirred at 70° C. for 30 min until the whole amount of NaOH had dissolved. A sol. of 2-bromoethanol (17.3 mL, 231 mmol) in EtOH (40 mL) was added dropwise at 70° C. The sol. rapidly turned milky. The mixture was heated to reflux overnight. The solvents were removed under reduced pressure, and the residue was dissolved in EtOAc. The mixture was washed with water and brine, dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the crude by FC (EtOAc/heptane 1:5→1:4→1:3→1:2→EtOAc) yielded the title compound (39.2 g, 78%) as a pale brown oil that crystallized when placed at −18° C. Rf=0.3 in (EtOAc/heptane 1:1).
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40 g
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10.2 g
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140 mL
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17.3 mL
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40 mL
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Yield
78%

Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, 4-bromophenol 5.0 g, 2-bromoethanol 5.42 g, and potassium carbonate 12.0 g were added to N,N-dimethylformamide 30 ml, and the mixture was stirred at 100° C. After 1 hour, the mixture was cooled to room temperature and partitioned by adding water and diethyl ether. The organic layer was washed with water and brine, dried over magnesium sulfate anhydride and evaporated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate system), whereby the title compound 5.15 g, 82% was obtained as a colorless crystalline.
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5 g
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Synthesis routes and methods V

Procedure details

In DMF (150 ml) was dissolved 4-bromophenol (25 g). To the mixture was added potassium carbonate (30 g) and then was added dropwise 2-bromoethanol (23.5 g), and the mixture was stirred at 90° C. for 6 hours and cooled to room temperature. The reaction mixture was added to water, and the mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=2/1) to give 2-(4-bromophenoxy)-1-ethanol (15.9 g).
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30 g
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